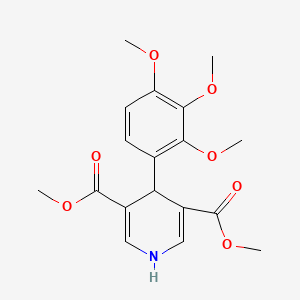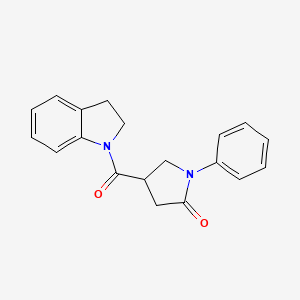
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of indole and pyrrolidinone, which are two important classes of organic compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been reported to inhibit the activity of AKT and mTOR, which are two important signaling pathways that play a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an important enzyme involved in the inflammatory response. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 has been shown to inhibit the replication of several viruses, including HIV, making it a potential candidate for the development of anti-viral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of novel anti-cancer drugs. However, one of the major limitations of this 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone is its poor solubility, which can make it difficult to formulate into a drug product. Additionally, the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1. One potential direction is to optimize its solubility and pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 and identify potential targets for its therapeutic use.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 involves the reaction of 2,3-dihydroindole-2-one with phenylhydrazine followed by the addition of pyrrolidine and acetic anhydride. This reaction results in the formation of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have shown that 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-phenyl-2-pyrrolidinone 1 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anti-cancer drugs.
Propiedades
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-15(13-21(18)16-7-2-1-3-8-16)19(23)20-11-10-14-6-4-5-9-17(14)20/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCOMKFURECBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
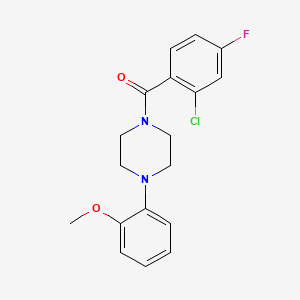
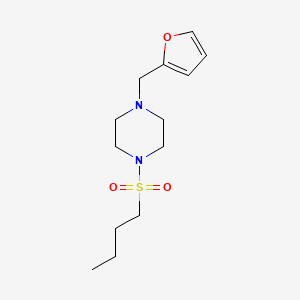
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)
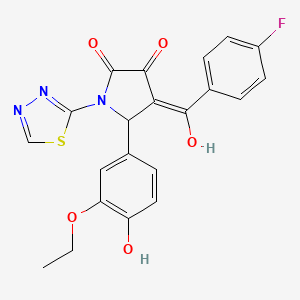

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
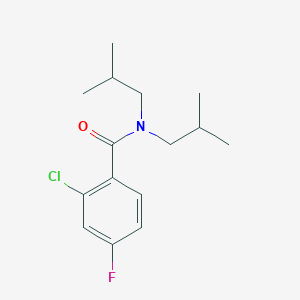
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)
